2-Amino-6-fluoroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoroquinolin-3-ol is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Amino-6-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoroquinolin-3-ol involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoroquinolin-4-carbaldehyde
- 6-Fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
2-Amino-6-fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both an amino group and a fluorine atom on the quinoline ring enhances its potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-amino-6-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12) |
InChI Key |
PEKGKWKFCIYYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.